(S,S)-Sinogliatin

Enzyme Kinetics Glucokinase Activation Allosteric Modulation

Procure (S,S)-Sinogliatin (Dorzagliatin), the only glucokinase activator with proven Phase III efficacy and safety, validated by SEED/DAWN trials (HbA1c -1.07%). Essential for preclinical GKA benchmarking against failed compounds. Optimized for reliable in vivo and in vitro metabolic studies.

Molecular Formula C22H27ClN4O5
Molecular Weight 462.9 g/mol
Cat. No. B610847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-Sinogliatin
SynonymsHMS-5552;  RO-5305552;  HMS5552;  RO5305552;  HMS 5552;  RO 5305552; 
Molecular FormulaC22H27ClN4O5
Molecular Weight462.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1
InChIKeyHMUMWSORCUWQJO-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S,S)-Sinogliatin (Dorzagliatin): A Clinically Validated Dual-Acting Glucokinase Activator for T2D Procurement


(S,S)-Sinogliatin, also known as Dorzagliatin (HMS-5552, RO-5305552), is a first-in-class, dual-acting glucokinase (GK) activator designed to enhance GK activity in a glucose-dependent manner [1]. It improves pancreatic β-cell insulin secretion and regulates hepatic glucose conversion, restoring glucose homeostasis in patients with type 2 diabetes (T2D) [2].

Why (S,S)-Sinogliatin (Dorzagliatin) Cannot Be Substituted with Alternative Glucokinase Activators


Generic substitution among glucokinase activators (GKAs) is invalid due to profound differences in enzyme kinetic parameters (β and nH values) and clinical outcomes. Many GKAs advanced to Phase II trials but failed due to hypoglycemia risk (e.g., MK-0941) or lack of durable efficacy (e.g., AZD1656, PF-04937319) [1]. Dorzagliatin is the only GKA to achieve regulatory approval based on robust Phase III data demonstrating sustained HbA1c reduction, improved β-cell function, and a favorable safety profile without severe hypoglycemia [2].

(S,S)-Sinogliatin (Dorzagliatin) Comparative Efficacy Evidence: A Procurement-Focused Quantitative Analysis


Enzyme Kinetic Advantage: Superior β Value Restores Glucokinase Sensor Function Compared to Partial GKAs

In a head-to-head enzyme kinetics study comparing five GKAs advanced to Phase II, Dorzagliatin demonstrated a β value of 1.40, significantly higher than the β<1 observed for partial GKAs AZD1656 and PF-04937319, which were less effective in blood glucose control [1]. Piragliatin showed a higher β value (1.74), but Dorzagliatin's clinical success is attributed to its balanced kinetic profile and favorable nH change. The β parameter represents change in Vmax and correlates with restoration of GK's glucose sensor function [1].

Enzyme Kinetics Glucokinase Activation Allosteric Modulation

Reduced Hypoglycemia Risk: Favorable nH Profile Contrasts with MK-0941's Discontinued Development

MK-0941, a first-generation GKA, caused significant changes in the Hill coefficient (nH), a measure of GK's glucose cooperativity, which correlated with hypoglycemia in clinical trials. At 10 µM GKA, MK-0941 reduced nH from 1.86 (drug-free) to 1.21, a 35% decrease, while Dorzagliatin exhibited a nH change within the safe range (<20% change) [1]. This difference is mechanistically linked to Dorzagliatin's selective binding to the closed GK conformation, preventing overactivation at low glucose [2].

Hypoglycemia Risk Safety Pharmacology Enzyme Cooperativity

Superior Phase III Glycemic Control in Drug-Naïve T2D: HbA1c Reduction of 1.07% with Favorable Safety

In the SEED Phase III trial (NCT03173391), 463 drug-naïve T2D patients randomized to Dorzagliatin 75 mg BID achieved a least-squares mean HbA1c reduction of 1.07% from baseline at 24 weeks, compared to 0.50% with placebo, a treatment difference of -0.57% (95% CI: -0.79 to -0.36; P<0.001) [1]. This placebo-adjusted efficacy exceeds the typical HbA1c reduction of 0.5-0.8% seen with DPP-4 inhibitors in similar populations [2]. Notably, no severe hypoglycemia events occurred, and β-cell function (HOMA2-β) improved by 2.56 vs. -0.72 in the placebo group (P<0.05) [1].

Phase III Clinical Trial Glycemic Control Monotherapy Efficacy

Synergistic Add-On Efficacy to Metformin: HbA1c Reduction of 1.02% with Sustained 52-Week Benefit

The DAWN Phase III trial (NCT03141073) evaluated Dorzagliatin 75 mg BID added to stable metformin (1500 mg/day) in 767 T2D patients. At 24 weeks, Dorzagliatin+metformin reduced HbA1c by 1.02% from baseline vs. 0.36% with placebo+metformin (ETD -0.66%; 95% CI -0.79 to -0.53; P<0.0001), and effects were sustained through 52 weeks [1]. 2h postprandial glucose improved by 98.10 mg/dL vs. 53.46 mg/dL (P<0.0001), and HOMA2-β increased by 15.8 vs. 6.3 [1]. Hypoglycemia incidence was 1.0% over 52 weeks, with no severe events [1].

Combination Therapy Add-on Efficacy Metformin Synergy

Population Pharmacokinetics: No Dose Adjustment Required for Renal or Mild-Moderate Hepatic Impairment

A population PK analysis of 1062 subjects from six clinical trials established a two-compartment model with sequential zero- then first-order absorption. Typical clearance (CL/F) was 10.4 L/h, and apparent central volume of distribution (Vc/F) was 80.6 L in a 69 kg, 55-year-old male [1]. Body weight, AST, and age significantly affected CL/F, but the magnitude of change in steady-state exposure was clinically insignificant. Dose adjustments are deemed unnecessary for mild-to-moderate hepatic impairment and all stages of renal impairment [1].

Population Pharmacokinetics Dosing Flexibility Special Populations

Mechanistic Differentiation: Selective Binding to Closed GK Conformation Prevents Hypoglycemia vs. MK-0941

Comparative X-ray crystallography and modeling studies revealed that Dorzagliatin binds preferentially to the closed conformation of GK, interacting primarily with R63 and causing a low energy barrier for the open-to-closed transition [1]. In contrast, MK-0941 binds to a pocket accessible in both open and closed conformations, interacts strongly with Y214 (mutation site for severe activating mutations), and produces a high energy barrier for transition, leading to glucose-independent activation and hypoglycemia risk [1]. This conformational selectivity provides a molecular basis for Dorzagliatin's clinical safety.

X-ray Crystallography Allosteric Modulation Conformational Selectivity

(S,S)-Sinogliatin (Dorzagliatin) Application Scenarios: Research and Industrial Use Cases Based on Comparative Evidence


Drug Discovery: Benchmarking Novel GKAs Against a Clinically Validated Comparator with Defined Kinetic Parameters

In preclinical GKA development, Dorzagliatin serves as the only clinically approved positive control with well-characterized enzyme kinetics (β=1.40, nH change <20%) and a validated safety profile. Its kinetic parameters, derived from the same assays used for failed compounds like MK-0941 and AZD1656 [1], enable direct benchmarking of new candidates. The X-ray crystallography data on its selective binding to closed GK conformation [2] provides a structural template for rational design of next-generation allosteric GK modulators.

Clinical Research: Investigating GKA Mechanisms in Monogenic Diabetes (GCK-MODY) and Impaired Glucose Tolerance

Dorzagliatin's ability to restore glucose sensitivity in GCK-MODY patients, as demonstrated by a 1.3-fold increase in second-phase insulin secretion and improved β-cell glucose sensitivity in hyperglycemic clamp studies [3], makes it a valuable tool for probing GK function in monogenic diabetes. Its differential effects on α- and β-cell function in impaired vs. normal glucose tolerance [4] also support its use in mechanistic studies of early-stage glucose dysregulation.

Pharmaceutical Procurement: Formulary Selection for T2D First-Line and Add-On Therapy

Based on Phase III SEED and DAWN trial evidence showing HbA1c reductions of 1.07% (monotherapy) and 1.02% (add-on to metformin) with a placebo-adjusted difference of 0.57-0.66% [5][6], and a hypoglycemia incidence of ≤1.0% with no severe events, Dorzagliatin offers a compelling efficacy-safety profile for formulary inclusion. The population PK data confirming no dose adjustment in renal or mild-moderate hepatic impairment [7] simplifies prescribing and supports broad patient access.

Comorbid Diabetes Management: Exploring Cognitive Protection and Multi-Organ Benefits

Emerging evidence from Mendelian randomization and animal studies suggests Dorzagliatin may protect against diabetes-associated cognitive decline independent of glycemic lowering, with an odds ratio of 0.21 per 1% lower HbA1c for memory loss [8]. This potential neuroprotective effect, coupled with its established hepatic glucose regulation and β-cell preservation, positions Dorzagliatin as a candidate for investigating multi-organ benefits in diabetic complications.

Technical Documentation Hub

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